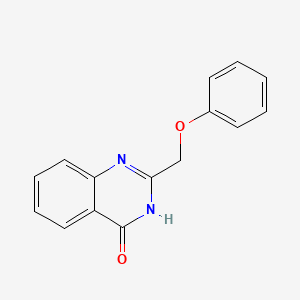

2-(phenoxymethyl)-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(phenoxymethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-19-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGUYJLINGHDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362956 | |

| Record name | 2-(phenoxymethyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666282 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100880-66-8 | |

| Record name | 2-(phenoxymethyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 2-(phenoxymethyl)-4(3H)-quinazolinone and its Derivatives

Several well-established methods are routinely employed for the synthesis of this compound and its analogs. These pathways often involve the cyclization of appropriately substituted anthranilic acid derivatives.

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and simplified procedures. The synthesis of 4(3H)-quinazolinones can be achieved through a one-pot condensation of anthranilic acid, an orthoester, and a primary amine. This approach is advantageous due to its operational simplicity and the use of readily available starting materials. rsc.orgresearchgate.net

For instance, a simple and green one-pot method involves the condensation of anthranilic acid, orthoesters, and amines in the presence of a Brønsted acidic ionic liquid under solvent-free conditions at room temperature, affording excellent yields of the desired 4(3H)-quinazolinones. researchgate.net

A widely utilized and versatile method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid with an appropriate acyl chloride, followed by cyclization. In the context of this compound, this would involve the reaction of anthranilic acid with 2-phenoxyacetyl chloride.

The general procedure entails the dropwise addition of the acyl chloride to a stirring solution of anthranilic acid, often in a solvent like dimethylformamide (DMF). brieflands.com The resulting N-acyl anthranilic acid intermediate can then be cyclized to the corresponding quinazolinone. This method is adaptable for producing a variety of substituted quinazolinones by using different derivatives of anthranilic acid and acyl chlorides. brieflands.com

| Starting Material 1 | Starting Material 2 | Key Features | Product Class |

| Anthranilic Acid | 2-Phenoxyacetyl Chloride | Versatile, widely used | 2-substituted-4(3H)-quinazolinones |

| Substituted Anthranilic Acids | Various Acyl Chlorides | Allows for diverse substitution patterns | Substituted 2-alkyl/aryl-4(3H)-quinazolinones |

An important and frequently used synthetic route to 3H-quinazolin-4-ones proceeds through a 4H-3,1-benzoxazin-4-one intermediate. ijprajournal.com This intermediate is typically synthesized by reacting anthranilic acid with an acid anhydride (B1165640), such as acetic anhydride, or an acid chloride. uomosul.edu.iq

The formation of the benzoxazinone (B8607429) occurs through the acylation of the amino group of anthranilic acid, followed by the reaction of a second mole of the acid chloride with the carboxylic group, leading to a mixed anhydride. Subsequent loss of an acid molecule results in the formation of the benzoxazinone ring. uomosul.edu.iq The isolated 4H-3,1-benzoxazin-4-one can then be converted to the desired 3H-quinazolin-4-one by reacting it with a primary amine or another nitrogen nucleophile, such as hydrazine (B178648) hydrate. nih.gov This two-step process allows for the introduction of various substituents at the 3-position of the quinazolinone ring.

Reaction Scheme: Benzoxazinone to Quinazolinone

Anthranilic Acid + Acid Anhydride/Chloride → 4H-3,1-Benzoxazin-4-one

4H-3,1-Benzoxazin-4-one + Amine/Hydrazine → 3-substituted-4(3H)-Quinazolinone

Isatoic anhydride is a versatile and valuable starting material for the synthesis of a wide range of quinazolinone derivatives. benthamdirect.comresearchgate.net Its reaction with various nucleophiles provides a straightforward entry into the quinazolinone scaffold. Three-component condensation reactions involving isatoic anhydride, an aldehyde or ketone, and a primary amine are commonly employed to synthesize 2,3-disubstituted quinazolinones. researchgate.netorgchemres.org

The reaction mechanism typically begins with the protonation of a carbonyl group of isatoic anhydride, enhancing its electrophilicity. A nucleophilic attack by the amine is followed by decarboxylation to yield a key intermediate. researchgate.netorgchemres.org This intermediate can then react with an aldehyde or other electrophiles to form the final quinazolinone product. This methodology has been successfully used to generate diverse libraries of quinazolinone derivatives for various applications. benthamdirect.comresearchgate.net

Advanced Synthetic Techniques for Quinazolinone Derivatives

In addition to the classical methods, modern synthetic techniques are being increasingly applied to the synthesis of quinazolinone derivatives to improve efficiency, reduce reaction times, and promote green chemistry principles.

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. The synthesis of 4(3H)-quinazolinones has been shown to benefit significantly from the application of ultrasound. nih.gov

For example, a rapid and efficient synthesis of 4(3H)-quinazolinones has been reported from the reaction of 2-aminobenzamide (B116534) and acyl chlorides in the presence of a catalytic amount of silica-supported Preyssler nanoparticles under ultrasonic irradiation. nih.gov This method represents a green, reusable, and efficient catalytic approach. Another study demonstrated the synthesis of 4-tosyl quinazolines via a catalyst-assisted cyclization of 2-iodoaniline (B362364) and tosyl methyl isocyanide under ultrasonic irradiation, resulting in good yields in a short reaction time. nih.gov Ultrasound-assisted synthesis has also been successfully applied in Niementowski-like reactions, for instance, in the reaction of 2-aminobenzonitrile (B23959) and acyl chlorides catalyzed by Yb(OTf)3, where it performed better than microwave-assisted methods in terms of yields. arkat-usa.org

| Technique | Starting Materials | Catalyst/Conditions | Key Advantages |

| Ultrasonic Irradiation | 2-Aminobenzamide, Acyl Chlorides | Silica-supported Preyssler nanoparticles | Rapid, efficient, green chemistry |

| Ultrasonic Irradiation | 2-Iodoaniline, Tosyl methyl isocyanide | CuI | Short reaction time, good yields |

| Ultrasonic Irradiation | 2-Aminobenzonitrile, Acyl Chlorides | Yb(OTf)3 | Higher yields than microwave, efficient |

Catalyst-Mediated Syntheses (e.g., Silica-Supported Nanoparticles)

The synthesis of the broader class of 4(3H)-quinazolinones has been significantly advanced through the use of heterogeneous catalysts, offering advantages such as improved efficiency, reusability, and milder reaction conditions. Among these, silica-supported nanoparticles have garnered attention as effective catalysts. While specific studies focusing solely on the synthesis of this compound using this method are not extensively detailed in the reviewed literature, the general principles are applicable.

One prominent example involves the use of silica-supported Preyssler nanoparticles as a green and reusable catalyst for the synthesis of 4(3H)-quinazolinones. This method typically involves the reaction of 2-aminobenzamide with appropriate acyl chlorides under ultrasonic irradiation. The silica (B1680970) support enhances the stability and recovery of the nanoparticle catalyst, allowing for multiple reaction cycles with minimal loss of activity. The use of such catalysts aligns with the principles of green chemistry by reducing waste and avoiding harsh reagents.

Another approach utilizes sulfonic acid-functionalized silica nanoparticles (nano-SiO2-SO3H) as an efficient acidic catalyst for the one-pot synthesis of quinazolinone derivatives. This method often proceeds under solvent-free conditions, further enhancing its environmental credentials. The high surface area and strong acidic properties of the catalyst facilitate the cyclization reaction, leading to high yields in shorter reaction times. Although these examples pertain to the general synthesis of quinazolinones, they represent a viable and efficient strategy that could be adapted for the specific synthesis of this compound from appropriate precursors, such as 2-aminobenzamide and a phenoxyacetyl chloride derivative.

Design and Synthesis of this compound Derivatives

The core structure of this compound offers multiple sites for structural modification, primarily at the C-2 and N-3 positions. These modifications are crucial for exploring the structure-activity relationships (SAR) and developing new derivatives with enhanced biological activities.

Strategies for Structural Modification at C-2 and N-3 Positions

The phenoxymethyl (B101242) group at the C-2 position is a key feature of the parent compound. While modifications at C-2 would alter this defining feature, extensive research has focused on substitutions at the N-3 position of the quinazolinone ring. This position is readily amenable to the introduction of a wide variety of substituents, allowing for significant diversification of the core structure.

A common strategy involves the initial synthesis of 2-(phenoxymethyl)-3-amino-4(3H)-quinazolinone. This intermediate serves as a versatile platform for further derivatization at the N-3 position. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce diverse functionalities.

Research by Al-Omar et al. details the synthesis of a series of 3-substituted-2-(substituted-phenoxymethyl)quinazolin-4(3H)-ones. Their work highlights the synthetic utility of introducing various side chains at the N-3 position to modulate the pharmacological profile of the molecule. This approach underscores the importance of the N-3 position as a key site for structural variation in the this compound scaffold.

Introduction of Diverse Pharmacophores (e.g., Hydrazone Units, Piperazine (B1678402) Moieties)

Building upon the strategies for N-3 modification, researchers have focused on introducing well-known pharmacophores to the this compound core to create hybrid molecules with potentially synergistic or novel biological activities.

Hydrazone Units: The introduction of a hydrazone moiety (-C=N-NH-) is a common strategy in medicinal chemistry. For the this compound scaffold, this can be achieved by first preparing a hydrazide derivative. For example, reacting 2-(phenoxymethyl)-3-amino-4(3H)-quinazolinone with an appropriate acylating agent can yield a hydrazide, which can then be condensed with various aldehydes or ketones to form the corresponding hydrazone derivatives. This approach allows for the introduction of a wide range of aromatic and heterocyclic rings through the aldehyde or ketone component.

Piperazine Moieties: Piperazine and its derivatives are prevalent in many clinically used drugs due to their favorable pharmacokinetic properties. The incorporation of a piperazine ring into the this compound structure has been a key area of investigation. A synthetic route described by Al-Omar et al. involves the reaction of 2-(phenoxymethyl)-3-(chloroacetamido)-4(3H)-quinazolinone with various substituted piperazines. This reaction proceeds via nucleophilic substitution, with the piperazine nitrogen displacing the chlorine atom to form a new C-N bond, thereby linking the piperazine moiety to the N-3 position of the quinazolinone core through an acetamide (B32628) linker.

Below is an interactive table summarizing some synthesized piperazine derivatives of this compound:

| Compound ID | R (Piperazine Substituent) | Molecular Formula |

| 8a | 2-Chlorophenyl | C27H26ClN5O3 |

| 8b | 4-Chlorophenyl | C27H26ClN5O3 |

| 8c | 2-Methoxyphenyl | C28H29N5O4 |

Note: Data derived from studies on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives.

Formation of Schiff's Bases and Thiourea (B124793) Derivatives

Schiff's Bases: The formation of Schiff's bases (imines) is another effective method for derivatizing the this compound core, typically at the N-3 position. The synthesis involves the condensation of 2-(phenoxymethyl)-3-amino-4(3H)-quinazolinone with a variety of aromatic or heteroaromatic aldehydes. The reaction is usually carried out under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid. This strategy allows for the facile introduction of a diverse range of substituents, enabling a broad exploration of the chemical space around the core scaffold.

Thiourea Derivatives: Thiourea moieties are known to be important for the biological activity of various compounds. The synthesis of thiourea derivatives of this compound can be achieved by reacting an amino-functionalized precursor with an appropriate isothiocyanate. For instance, 2-(phenoxymethyl)-3-amino-4(3H)-quinazolinone can be treated with a substituted phenyl isothiocyanate in a suitable solvent to yield the corresponding N,N'-disubstituted thiourea derivative. This approach allows for the systematic variation of the substituent on the isothiocyanate, providing a library of thiourea analogues for biological evaluation.

Rational Design Principles for Novel Analogues

The design of novel analogues of this compound is often guided by rational design principles, including structure-activity relationship (SAR) studies and computational modeling. The goal is to optimize the interaction of the molecule with its biological target.

Key considerations in the rational design of these analogues include:

Modification of the Phenoxy Ring: Substitution on the phenoxy ring at the C-2 position can influence the electronic and steric properties of the molecule, potentially affecting its binding affinity and selectivity.

Varying the Linker at N-3: When introducing pharmacophores at the N-3 position, the nature and length of the linker can be critical. For example, using different lengths of alkyl chains or incorporating amide or acetamide linkages can alter the flexibility and orientation of the substituent, thereby influencing its interaction with the target protein.

Introduction of Hydrogen Bond Donors and Acceptors: The strategic placement of groups capable of forming hydrogen bonds, such as hydroxyl, amino, or carbonyl groups, can significantly enhance the binding affinity of the molecule to its biological target.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can help to improve the pharmacokinetic or pharmacodynamic properties of the compound.

By systematically applying these principles, medicinal chemists can design and synthesize novel this compound analogues with improved potency, selectivity, and drug-like properties.

Preclinical Biological Activity Spectrum and Mechanistic Investigations

Anticancer and Antiproliferative Research

Investigations into 2-(phenoxymethyl)-4(3H)-quinazolinone have revealed significant anticancer activity, primarily centered on its ability to inhibit cell growth and induce programmed cell death, or apoptosis, in cancer cells.

In Vitro Cytotoxicity and Growth Inhibition Studies in Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. These studies are crucial for determining the compound's efficacy and selectivity against different types of cancer.

Research has demonstrated that this compound, also referred to as PMQ, induces concentration-dependent cytotoxicity, particularly in human HL-60 leukemia cells. nih.govexp-oncology.com.ua Studies have established a specific measure of its potency in this cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 10.8 ± 0.9 μM for HL-60 cells. nih.govexp-oncology.com.ua

While the effects on HL-60 are well-documented, detailed in vitro cytotoxicity data for this compound against other cancer cell lines such as HeLa, A549, PC-3, SMMC-7721, MCF7, MDA-MB-435, and SNB-75 is less defined in the existing scientific literature for this specific parent compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value (μM) |

|---|

Mechanistic Investigations of Apoptosis Induction

To understand how this compound exerts its anticancer effects, researchers have investigated the molecular pathways it triggers within cancer cells. Evidence strongly indicates that the compound actively induces apoptosis. nih.govexp-oncology.com.ua

The process of apoptosis is tightly regulated by a family of enzymes called caspases. Studies on HL-60 cells treated with this compound have shown that the compound significantly increases the activities of two key caspases: caspase-9 and caspase-3. nih.govexp-oncology.com.ua Caspase-9 is an initiator caspase associated with the mitochondrial (or intrinsic) pathway of apoptosis, and its activation leads to the subsequent activation of executioner caspases like caspase-3. The activation of this cascade ultimately dismantles the cell in a controlled manner. These findings strongly suggest that the compound's apoptotic effects are mediated primarily through the mitochondrial/caspase-9-dependent pathway. nih.govexp-oncology.com.ua

Table 2: Mechanistic Effects of this compound in HL-60 Cells

| Apoptotic Marker | Observation | Implication |

|---|---|---|

| Caspase-9 Activity | Significantly increased | Activation of the mitochondrial apoptosis pathway |

| Caspase-3 Activity | Significantly increased | Execution phase of apoptosis is triggered |

| Reactive Oxygen Species (ROS) | Markedly increased level of oxidized glutathione | Involvement of oxidative stress in apoptosis signaling |

| DNA Integrity | DNA ladder formation observed | Confirmation of apoptotic DNA fragmentation |

A hallmark of the late stages of apoptosis is the fragmentation of the cell's DNA by endonucleases. The presence of this fragmentation can be visualized using techniques like the DNA ladder formation assay. nih.govexp-oncology.com.ua When HL-60 cells were treated with this compound, analysis revealed the characteristic "ladder" pattern of DNA fragments, providing clear evidence that the compound induces apoptosis. nih.govexp-oncology.com.ua This finding, alongside flow cytometry analysis, confirms that the compound's antiproliferative action is due to the active induction of programmed cell death. nih.govexp-oncology.com.ua

Cell Cycle Modulation

Derivatives of the this compound scaffold have demonstrated the ability to modulate cell cycle progression, a critical mechanism for controlling cell proliferation. The disruption of the cell cycle is a hallmark of cancer, and compounds that can induce cell cycle arrest are of significant therapeutic interest. Investigations have shown that these quinazolinone derivatives can halt cell division at specific checkpoints, primarily the G2/M and S phases.

G2/M Phase Arrest

The G2/M checkpoint is a crucial control point in the cell cycle, ensuring that DNA is properly replicated before the cell enters mitosis (M phase). Several studies have indicated that derivatives of this compound can induce cell cycle arrest at this phase.

For instance, a novel quinazolin-4(3H)-one derivative, BIQO-19, was shown to significantly induce G2/M phase arrest in non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). nih.govmdpi.com This arrest is a common outcome for compounds that interfere with microtubule dynamics or the function of kinases essential for mitotic entry, such as Aurora kinases. nih.govmdpi.comnih.gov Similarly, other quinazolinone derivatives have been reported to cause an increase in the G2/M phase cell population in cancer cell lines, suggesting a common mechanism of action for this class of compounds. ekb.eg In some cases, EGFR inhibitors based on the quinazoline (B50416) structure have also been observed to induce a partial block at the G2/M phase, alongside a more prominent G1 arrest. nih.gov Furthermore, studies on related quinazolinone-based CDK2 inhibitors have also pointed to cell cycle cessation at the G2/M phase. nih.govsemanticscholar.org

S Phase Arrest

The S phase is the period of the cell cycle where DNA synthesis occurs. Halting the cell cycle in this phase can be an effective anti-cancer strategy, as it directly interferes with the replication of the cancer cell's genome. Specific derivatives of this compound have been identified as causing S phase arrest. In a study focused on developing new CDK2 inhibitors, a derivative, compound 5c, which is based on the this compound core, was found to cause cell cycle cessation at the S phase in melanoma cell lines. nih.govsemanticscholar.orgresearchgate.net This effect suggests that the compound may interfere with the machinery of DNA replication or the function of kinases that are critical for S phase progression, such as CDK2. nih.govsemanticscholar.orgresearchgate.net

Molecular Targets in Oncogenesis

The anticancer effects of this compound derivatives are rooted in their ability to interact with and inhibit specific molecular targets that are crucial for the growth and survival of cancer cells. Kinases, enzymes that play a central role in cell signaling, are prominent among these targets.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore for the inhibition of EGFR, a tyrosine kinase that is often overexpressed or mutated in various human tumors. lookchem.com Inhibition of EGFR can block downstream signaling pathways responsible for cell proliferation and survival. nih.gov Numerous quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their EGFR inhibitory activity. nih.govnih.gov

Docking studies have suggested that these compounds can act as ATP competitive type-I inhibitors against the EGFR kinase. nih.govnih.gov Certain derivatives have shown potent inhibitory activity against EGFR, comparable to the established inhibitor erlotinib. nih.gov The anilinoquinazoline (B1252766) class of compounds, in particular, has demonstrated well-established activity against the EGFR tyrosine kinase enzyme. lookchem.com

Table 1: EGFR Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | IC₅₀ (µM) vs EGFR | Reference Compound | IC₅₀ (µM) vs EGFR |

|---|---|---|---|

| 2h | 0.102 ± 0.014 | Erlotinib | 0.056 ± 0.012 |

| 2i | 0.097 ± 0.019 | ||

| 3h | 0.128 ± 0.016 | ||

| 3i | 0.181 ± 0.011 |

Data derived from a study on quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1-S transition. nih.govsemanticscholar.org Its overexpression is linked to the development of several cancers, making it an attractive target for therapeutic intervention. google.com The this compound structure has been utilized as a scaffold to develop potent CDK2 inhibitors. nih.govsemanticscholar.orgresearchgate.net

A series of novel quinazolinone-based derivatives were synthesized and showed significant inhibitory action against CDK2 in vitro. researchgate.net Cell cycle analysis of the most potent compounds confirmed that their cytotoxic effects were consistent with CDK2 inhibition, leading to arrest in the S and G2/M phases. nih.govsemanticscholar.org Some of these derivatives exhibited strong enzyme inhibitory activity against CDK2, with IC₅₀ values in the sub-micromolar range, nearly equivalent to the standard imatinib. nih.gov Molecular docking analyses further support that these compounds can act as ATP non-competitive type-II inhibitors of the CDK2 kinase enzyme. nih.govnih.gov

Table 2: CDK2 Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | IC₅₀ (µM) vs CDK2 | Reference Compound | IC₅₀ (µM) vs CDK2 |

|---|---|---|---|

| 2i | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |

| 3i | 0.177 ± 0.032 |

Data derived from a study on quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. nih.gov

General Kinase Inhibition Profiles

The 4-anilinoquin(az)oline structure is a well-recognized kinase inhibitor scaffold found in several clinically approved drugs. researchgate.net Beyond EGFR and CDK2, derivatives of this compound have been evaluated against a broader panel of kinases to understand their selectivity and potential for polypharmacology.

Studies have shown that these compounds can exhibit inhibitory activity against other important oncogenic kinases such as human epidermal growth factor receptor 2 (HER2) and vascular endothelial growth factor receptor-2 (VEGFR2). nih.govnih.gov For example, certain quinazolin-4(3H)-one derivatives displayed potent inhibitory activity against HER2, with IC₅₀ values comparable to the standard drug lapatinib. nih.gov While the activity against VEGFR2 was generally less satisfactory, some compounds still showed comparable activity to sorafenib. nih.gov This multi-targeted inhibition profile suggests that these compounds could potentially overcome resistance mechanisms that arise from the activation of alternative signaling pathways.

Antimicrobial Research

Quinazolinone derivatives have been the subject of extensive antimicrobial research due to their potential to combat a wide array of pathogenic microorganisms. These investigations have revealed significant activity against both bacteria and fungi, positioning them as a promising class of compounds for further development.

The antibacterial properties of quinazolinone-based compounds have been evaluated against a diverse panel of both Gram-positive and Gram-negative bacteria. These studies have not only established their spectrum of activity but have also delved into their molecular mechanisms of action, particularly their interaction with essential bacterial enzymes.

Derivatives of 4(3H)-quinazolinone have demonstrated notable efficacy against Gram-positive bacteria, particularly problematic strains like Staphylococcus aureus and its methicillin-resistant variant, MRSA. An initial discovery was made through an in silico screening of 1.2 million compounds for binding to penicillin-binding proteins, which identified a novel antibacterial agent with a 4(3H)-quinazolinone core that showed good activity against S. aureus, with a minimal-inhibitory concentration (MIC) of 2 μg/mL. Further optimization of this scaffold led to the development of compounds with even more potent anti-MRSA activity.

One such derivative, known as compound 27 in a specific study, exhibited powerful activity against all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid, with MIC values of ≤0.5 μg/mL. The core quinazolinone structure has been identified as a promising class for developing new antibacterial agents, especially in the context of rising resistance to existing drugs.

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| 4(3H)-Quinazolinone (Lead Compound) | S. aureus (ATCC 29213) | 2 µg/mL | nih.gov |

| 4(3H)-Quinazolinone (Compound 27) | MRSA, Vancomycin-resistant S. aureus, Linezolid-resistant S. aureus | ≤0.5 µg/mL | nih.gov |

The antibacterial spectrum of quinazolinone derivatives extends to a variety of Gram-negative bacteria, including clinically significant pathogens and phytopathogens.

Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa : Studies have shown that certain quinazolinone derivatives possess activity against these common Gram-negative pathogens. For instance, some synthesized 2-phenyl-3-amino quinazolin-4(3H)-ones showed moderate activity against E. coli and P. aeruginosa. Another study on a pyrimidine (B1678525) derivative, 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazoline-4(3H)-on, demonstrated a marked antimicrobial effect against Klebsiella pneumoniae in in vivo models, comparable to the antibiotic ceftriaxone.

Plant Pathogenic Bacteria : Quinazolinone derivatives have shown significant promise in agricultural applications.

Xanthomonas oryzae pv. oryzae (Xoo) , the agent causing bacterial leaf blight in rice, has been a key target. A series of derivatives combining quinazolin-4(3H)-one and disulfide moieties were designed, with 2-(butyldisulfanyl) quinazolin-4(3H)-one showing remarkable antibacterial activity with a half-effective concentration (EC50) of 0.52 μg/mL.

Xanthomonas axonopodis pv. citri (Xac) , which causes citrus canker, is also susceptible. The same 2-(butyldisulfanyl) quinazolin-4(3H)-one exhibited an EC50 of 2.6 μg/mL against this bacterium, far superior to conventional agents like bismerthiazol (B1226852) and thiodiazole-copper.

Tomato and Tobacco Bacterial Wilt , caused by Ralstonia solanacearum, has also been addressed. A study of 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives found potent inhibitory effects, with one compound (5g) showing an EC50 of 2.72 µg/mL against R. solanacearum.

While broad activity has been noted, specific studies on the efficacy of this compound derivatives against Pseudomonas syringae pv. actinidiae were not prominent in the reviewed literature.

| Compound Class/Derivative | Bacterial Strain | Activity (EC50) | Reference |

| 2-(Butyldisulfanyl) quinazolin-4(3H)-one | Xanthomonas oryzae pv. oryzae | 0.52 µg/mL | |

| 2-(Butyldisulfanyl) quinazolin-4(3H)-one | Xanthomonas axonopodis pv. citri | 2.6 µg/mL | |

| 6-Chloro-4-(4-substituted piperazinyl)quinazoline (Compound 5g) | Ralstonia solanacearum | 2.72 µg/mL | apsnet.org |

A key mechanism underlying the anti-MRSA activity of the 4(3H)-quinazolinone class is their interaction with penicillin-binding proteins (PBPs). The resistance of MRSA to most β-lactam antibiotics is due to its acquisition of PBP2a, an enzyme that is not effectively inhibited by these drugs.

Research has revealed that 4(3H)-quinazolinones are non-β-lactam antibacterials that function by inhibiting PBPs. Specifically, they have been shown to inhibit PBP1 and PBP2a in MRSA. Intriguingly, these compounds bind to an allosteric site on PBP2a, which is a regulatory domain distinct from the active site where β-lactams bind. This allosteric binding triggers a conformational change that opens the active site, paradoxically making it susceptible to inhibition by β-lactam antibiotics. This unique mechanism allows quinazolinones to act synergistically with β-lactams like piperacillin, restoring their efficacy against resistant MRSA strains.

In addition to their antibacterial effects, quinazolinone derivatives have been investigated for their potential to inhibit the growth of various pathogenic fungi, including several that are detrimental to agriculture.

Gibberella zeae (Fusarium graminearum) : This fungus is the causative agent of Fusarium head blight in crops. Systematic optimization of a tryptanthrin (B1681603) structure led to the generation of novel 3-(phenylamino)quinazolin-4(3H)-one derivatives. One of these compounds, C17, demonstrated a potent in vitro effect against F. graminearum, with an EC50 value of 0.76 μg/mL. Morphological studies showed that this compound caused hyphal distortion and damage to cellular organelles like mitochondria. nih.gov

Fusarium oxysporum : Various studies have confirmed the activity of quinazolinone derivatives against this widespread soil-borne fungus. A series of pyrazol-quinazolinone compounds were synthesized and tested against several phytopathogenic fungi, showing significant activity. One compound in particular (2c) exhibited a 62.42% inhibition of Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. picturethisai.com Another study synthesized a series of quinazolin-4-(3H)-ones and found that several compounds displayed good antifungal activity against Fusarium oxysporum f. sp. albedinis. researchgate.net

Sclerotinia sclerotiorum : This fungus causes white mold in a variety of crops. Research on 1,4-pentadiene-3-one derivatives containing a quinazolinone scaffold revealed excellent bioactivity. Specifically, compound W12 was highly effective against S. sclerotiorum, with an EC50 value of 0.70 μg/mL. nih.gov

It is important to note that Clematis mandshurica is a plant species, not a fungal strain, and can be host to various fungal pathogens. apsnet.orgplantaddicts.comepicgardening.comclematis-westphal.de Therefore, direct antifungal activity against the plant itself is not a relevant measure. Furthermore, specific studies detailing the activity of this compound derivatives against Paralepetopsis sasakii and Phytophthora infestans were not identified in the reviewed scientific literature.

| Compound Class/Derivative | Fungal Strain | Activity | Reference |

| 3-(Phenylamino)quinazolin-4(3H)-one (C17) | Fusarium graminearum | EC50 = 0.76 µg/mL | nih.gov |

| Pyrazol-quinazolinone (Compound 2c) | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | picturethisai.com |

| 1,4-Pentadiene-3-one containing quinazolinone (W12) | Sclerotinia sclerotiorum | EC50 = 0.70 µg/mL | nih.gov |

Antifungal Activity

Anti-inflammatory Research

The quinazolin-4(3H)-one ring system is a well-established pharmacophore in the design of anti-inflammatory agents. nih.govfabad.org.tr Derivatives of this compound have been synthesized and evaluated for their ability to mitigate inflammatory responses in various preclinical models. This research has explored their influence on inflammatory pathways, specific enzyme inhibition, and efficacy in both in vitro and in vivo settings.

Modulation of Inflammatory Pathways

The primary mechanism for the anti-inflammatory effects of many quinazolinone derivatives is linked to the arachidonic acid pathway. Specifically, research points towards the modulation of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. nih.govmdpi.com The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of COX-2, while the undesirable side effects are often associated with the inhibition of the constitutively expressed COX-1 isoform. biotech-asia.org Molecular docking studies on various 2,3-disubstituted 4(3H)-quinazolinones have predicted potent COX-2 inhibitory activity, suggesting that these compounds can selectively target the inflammation-inducible enzyme. nih.govresearchgate.netnih.gov This selective inhibition is a critical aspect of their potential as anti-inflammatory agents, aiming to reduce inflammation with a lower propensity for gastrointestinal side effects. biotech-asia.org

Cyclooxygenase-2 (COX-2) Inhibitory Activity

In vitro assays have been employed to quantify the COX-1 and COX-2 inhibitory potential of quinazolinone derivatives. These studies are crucial for determining the potency and selectivity of the compounds. For instance, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones demonstrated significant and selective COX-2 inhibition. researchgate.netnih.gov Certain analogues within this series exhibited COX-2 inhibitory activity and selectivity indices comparable to the reference drug, celecoxib. researchgate.net The presence of specific substituents on the quinazolinone scaffold plays a vital role in determining the degree of COX-2 inhibition. nih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 4 (a 2,3-disubstituted 4(3H)-quinazolinone) | 0.33 | >303.0 | researchgate.net |

| Compound 6 (a 2,3-disubstituted 4(3H)-quinazolinone) | 0.40 | >250.0 | researchgate.net |

| Compound 5 (a 2,3-disubstituted 4(3H)-quinazolinone) | 0.70-0.80 | >125–142 | researchgate.net |

| Compound 8 (a 2,3-disubstituted 4(3H)-quinazolinone) | 0.70-0.80 | >125–142 | researchgate.net |

| Compound 13 (a 2,3-disubstituted 4(3H)-quinazolinone) | 0.70-0.80 | >125–142 | researchgate.net |

| Celecoxib (Reference Drug) | 0.30 | >333 | researchgate.net |

In Vitro Assays (e.g., Denaturation of Protein by Bovine Serum Albumin)

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent this process in vitro can be an indicator of its anti-inflammatory potential. The inhibition of bovine serum albumin denaturation has been used as a screening method for anti-inflammatory properties of newly synthesized quinazolinone derivatives. researchgate.net Studies have shown that various 2,3-disubstituted quinazolin-4-(3H)-ones can significantly inhibit protein denaturation, with some compounds demonstrating activity comparable to standard drugs like aspirin. researchgate.netresearchgate.net This assay provides a straightforward and rapid method for the initial assessment of the anti-inflammatory capacity of compounds related to this compound. nih.gov

Preclinical Models (e.g., Carrageenan-Induced Rat Paw Edema Assay)

The carrageenan-induced rat paw edema model is a standard and widely accepted in vivo assay for evaluating the acute anti-inflammatory activity of new compounds. inotiv.comnih.gov Upon injection into the rat's paw, carrageenan induces a biphasic inflammatory response characterized by swelling (edema). nih.govresearchgate.net The first phase involves the release of mediators like histamine (B1213489) and serotonin, followed by a second phase mediated by prostaglandins, where COX-2 expression is upregulated. nih.gov Numerous studies have utilized this model to confirm the anti-inflammatory efficacy of quinazolinone derivatives. fabad.org.trbiotech-asia.orgiosrjournals.org Treatment with these compounds has been shown to significantly reduce the paw volume compared to control groups, with some derivatives exhibiting potency comparable or superior to standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. biotech-asia.orgnih.govresearcher.life

Table 2: Anti-inflammatory Activity of Selected Quinazolinone Derivatives in Carrageenan-Induced Rat Paw Edema Model

| Compound | % Inhibition of Edema | Time Point | Reference |

|---|---|---|---|

| Compound 11b (a 2-methyl-3-substituted 4(3H)-quinazolinone) | Higher than Indomethacin | Not Specified | biotech-asia.org |

| Compound 15c (a 2-methyl-3-substituted 4(3H)-quinazolinone) | More potent than Celecoxib | Not Specified | biotech-asia.org |

| 4(3H)-quinazolinone | 96.8 | Not Specified | iosrjournals.org |

| 2-methyl-4(3H)-quinazolinone | 85.7 | Not Specified | iosrjournals.org |

| 2-phenyl-4(3H)-quinazolinone | 81.0 | Not Specified | iosrjournals.org |

| Indomethacin (Reference Drug) | 73.0 | Not Specified | iosrjournals.org |

Anticonvulsant Activity

The quinazolin-4-(3H)-one nucleus is a key structural feature in several compounds with central nervous system (CNS) activity, including anticonvulsant properties. mdpi.com The discovery of methaqualone's sedative-hypnotic effects spurred further investigation into this class of compounds for managing seizures. nih.gov Research into derivatives of this compound has revealed promising anticonvulsant profiles in various preclinical models of epilepsy. researchgate.netresearchgate.net

Preclinical Efficacy Studies

The anticonvulsant potential of this compound derivatives has been primarily evaluated using two standard rodent models: the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov The MES model is considered an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ model is used to identify agents that can raise the seizure threshold. nih.gov

Several studies have synthesized series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives and tested their efficacy. nih.govresearchgate.net In these studies, a number of compounds demonstrated moderate to significant protection against induced seizures when compared to standard anticonvulsant drugs like diazepam and ethosuximide. researchgate.netnih.gov The nature and position of substituents on both the phenoxymethyl (B101242) group at position 2 and the substituent at position 3 have been shown to significantly influence the anticonvulsant activity. nih.govnih.gov For example, certain substitutions on the phenoxy ring, such as chloro or dichloro groups, were found to enhance anticonvulsant efficacy. nih.gov

Table 3: Anticonvulsant Activity of Selected this compound Derivatives

| Compound | Test Model | % Protection | Reference |

|---|---|---|---|

| Compound 8a (a 3,2-disubstituted quinazolinone) | MES | Significant Activity | nih.govresearchgate.net |

| Compound 4b (a 3,2-disubstituted quinazolinone) | MES | Significant Activity | nih.govresearchgate.net |

| Compound 7e (a 3,2-disubstituted quinazolinone) | MES | Significant Activity | nih.govresearchgate.net |

| Compound 7d (a 3,2-disubstituted quinazolinone) | MES | Significant Activity | nih.govresearchgate.net |

| Compound 8 (a 2,3-disubstituted quinazolinone) | scPTZ | 100% | nih.gov |

| Compound 13 (a 2,3-disubstituted quinazolinone) | scPTZ | 100% | nih.gov |

| Compound 19 (a 2,3-disubstituted quinazolinone) | scPTZ | 100% | nih.gov |

| Diazepam (Reference Drug) | MES | 100% | nih.govresearchgate.net |

Comparison with Standard Anticonvulsants (e.g., Diazepam)

Derivatives of this compound have demonstrated notable anticonvulsant properties in preclinical studies, with activities often benchmarked against the standard antiepileptic drug, Diazepam. nih.govresearchgate.net In evaluations using the Maximal Electroshock (MES) induced seizure model, a number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have shown moderate to significant anticonvulsant effects. nih.govresearchgate.net

One study reported that certain compounds within this chemical series exhibited anticonvulsant activity comparable to that of Diazepam. nih.gov For instance, compound 7f (2-((2,4-dichlorophenoxy)methyl)-3-(2-chloro-N-phenylacetamido)quinazolin-4(3H)-one) was found to be the most active in its series, showing a percentage potency of 114.90%, which exceeded that of the control group treated with Diazepam. researchgate.net Other derivatives, such as 7b , 7c , and 9b , also displayed significant activity, with potency values greater than 70%. researchgate.net The anticonvulsant activity within this class of compounds is influenced by the substitution patterns at both the 2-position and 3-position of the quinazolinone core. nih.gov Specifically, a 2-(2,4-dichlorophenoxy)methyl group was generally associated with higher activity compared to 2-(2-chlorophenoxy)methyl or 2-phenoxymethyl groups. nih.gov

The following table summarizes the anticonvulsant activity of selected this compound derivatives in comparison to Diazepam in the MES test. researchgate.net

| Compound | % Protection | % Potency |

| Control | 0 | 0 |

| Diazepam | 205.42 | - |

| 4b | 100.43 | 65.68 |

| 7b | 121.89 | 72.71 |

| 7c | 128.76 | 74.96 |

| 7d | 85.84 | 60.90 |

| 7e | 93.13 | 63.29 |

| 7f | 250.64 | 114.90 |

| 8a | 85.84 | 60.90 |

| 9b | 121.89 | 72.71 |

Data sourced from Molecules 2008, 13, 2539-2551. researchgate.net

Potential Receptor Interactions (e.g., α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors)

The mechanism underlying the anticonvulsant activity of quinazolin-4(3H)-one derivatives has been linked to their interaction with excitatory amino acid receptors. nih.gov Specifically, the anticonvulsant effect is attributed to the ability of these compounds to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govresearchgate.net AMPA receptors are key mediators of fast excitatory synaptic transmission in the central nervous system, and their modulation represents a significant target for antiepileptic drugs. nih.gov

By acting as antagonists at the AMPA receptor, these quinazolinone compounds can attenuate glutamate-mediated excitatory neurotransmission, a crucial factor in the initiation and spread of seizure activity. nih.gov Research on various quinazolin-4-one analogues has substantiated their role as AMPA receptor antagonists. nih.gov Structure-activity relationship (SAR) studies on related series of quinazolin-4-ones have explored how different substituents on the core structure influence their potency for AMPA receptor inhibition, with some compounds demonstrating affinity in the nanomolar range. nih.gov This interaction provides a plausible mechanistic basis for the observed anticonvulsant effects, distinguishing them from agents that primarily target GABAergic pathways, like Diazepam. mdpi.com

Antiviral Activity

The 4(3H)-quinazolinone scaffold is recognized for a wide array of biological activities, including antiviral properties. researchgate.net While specific studies on this compound are limited, research into related derivatives highlights the potential of this chemical class as antiviral agents, particularly against plant viruses. researchgate.net

Research has demonstrated that various derivatives of quinazolinone exhibit promising activity against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. researchgate.net For example, a series of α-ketoamide derivatives bearing a vanillin (B372448) skeleton, which can be related to the broader class of substituted aromatic heterocycles, showed excellent anti-TMV activities. researchgate.net In one study, a specific compound exhibited an inactivation activity of 90.1% and a curative activity of 51.8% at a concentration of 500 µg/mL, which was comparable to the commercial antiviral agent Ningnanmycin. researchgate.net Another series of cinnamic acid derivatives containing a dithioacetal moiety also displayed significant activity against TMV, with curative, protective, and inactivating activities recorded at 62.5%, 61.8%, and 83.5%, respectively. researchgate.net

The antiviral potential of quinazolinone-related compounds has been confirmed through in vivo bioassays in plant models. researchgate.netplos.org These assays are crucial for determining the practical efficacy of a compound in a living organism. For instance, the curative, protective, and inactivation effects of novel compounds are typically evaluated on host plants like Nicotiana tabacum L. infected with TMV. plos.org In these assays, the test compounds are applied to the leaves of the plants either before (protective), after (curative), or mixed with the virus inoculum (inactivation). The resulting number of local lesions is then compared to control groups to determine the percentage of inhibition. plos.org Bioassays have shown that certain phenanthroquinolizidine alkaloids and other complex heterocyclic compounds can exhibit significantly higher in vivo anti-TMV activity than commercial standards like Ningnanmycin. plos.org These findings underscore the potential for developing quinazolinone-based compounds as effective agents for controlling plant viral diseases. researchgate.net

Enzyme Inhibition Beyond Primary Targets

Beyond their effects on CNS receptors, quinazolinone derivatives have been investigated for their ability to inhibit various enzymes, including carbonic anhydrases. nih.gov

The quinazolinone scaffold has been identified as a source of inhibitors for human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov These cytosolic enzymes play roles in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain neurological disorders. mdpi.com

A study on a series of 3-amino-2-substituted quinazolin-4(3H)-one analogues revealed moderate to significant inhibitory activity against both bovine CA-II (bCA-II) and human CA-II (hCA-II). nih.gov The inhibitory concentrations (IC₅₀) for hCA-II were in the micromolar range, with some compounds showing activity comparable to the standard inhibitor Acetazolamide. nih.gov However, other research involving in silico studies on different quinazolinone series has suggested that for some derivatives, the predicted binding to carbonic anhydrase II is unstable, indicating that their anticonvulsant mechanism is likely independent of CA-II inhibition and more reliant on GABAA receptor modulation. mdpi.com

The table below presents the inhibitory activity of selected 3-amino-2-phenyl quinazolin-4(3H)-one derivatives against hCA-II. nih.gov

| Compound (Substituent on 2-phenyl ring) | hCA-II IC₅₀ (µM) |

| Acetazolamide (Standard) | 19.6 ± 1.23 |

| Unsubstituted | 59.6 ± 1.03 |

| 4-Nitro | 14.0 ± 0.60 |

| 2-Chloro | 35.8 ± 0.94 |

| 4-Chloro | 45.3 ± 0.98 |

| 2-Methyl | 37.2 ± 0.81 |

| 4-Methyl | 48.9 ± 0.72 |

Data sourced from Frontiers in Chemistry 2020, 8, 598095. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The quinazolin-4(3H)-one core is a recognized scaffold in the design of cholinesterase inhibitors, which are crucial in the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease. Research into derivatives has revealed promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated as multifunctional agents for Alzheimer's disease. Within this series, a specific compound, MR2938 (B12), demonstrated significant AChE inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) value of 5.04 μM. In addition to its effect on AChE, this derivative also showed activity in suppressing nitric oxide production, an indicator of anti-inflammatory potential. Further studies on related quinolotacrine hybrids have shown high selectivity, with potent inhibitory effects on AChE (IC₅₀ values ranging from 0.285–100 µM) but significantly weaker effects on BChE (IC₅₀ > 100 µM) nih.gov. Kinetic and molecular docking studies suggest that these compounds can act as mixed inhibitors, binding to both the catalytic and peripheral anionic sites of the AChE enzyme nih.gov.

α-Glycosidase Inhibition

Derivatives of the quinazolin-4(3H)-one scaffold have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in diabetes mellitus.

Various studies have highlighted the potential of this chemical class. A series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized, with one compound exhibiting an IC₅₀ of 14.4 µM, making it approximately 53 times more potent than the standard drug acarbose. researchgate.netnih.gov Kinetic studies revealed a competitive mode of inhibition for this derivative. researchgate.netnih.gov Another study on 2-arylquinazolin-4(3H)-one derivatives identified compounds with even greater potency; 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) displayed IC₅₀ values of 12.5 µM and 15.6 µM, respectively. researchgate.netnih.gov These compounds were found to inhibit α-glucosidase in a reversible, non-competitive manner. researchgate.netnih.gov These findings underscore the potential of the quinazolin-4(3H)-one skeleton in developing novel agents for diabetes management. nih.gov

Other Reported Biological Activities

Herbicidal Activity (Phytotoxicity)

The quinazolin-4(3H)-one structure has been incorporated into novel compounds designed as herbicides. By replacing the aromatic ring of aryloxyphenoxypropionate (AOPP) herbicides with a quinazolin-4-one motif, researchers have developed hybrids with significant phytotoxic effects. mdpi.commdpi.com

In greenhouse bioassays, certain quinazolinone-phenoxypropionate derivatives have demonstrated excellent herbicidal activity, particularly against monocotyledonous weeds. mdpi.com One lead compound, QPEP-I-4, exhibited over 80% inhibition against barnyard grass (Echinochloa crusgalli), Digitaria sanguinalis, Setaria alterniflora, Eleusine indica, and Pennisetum alopecuroides at a dosage of 150 grams per hectare. mdpi.com Another compound, QPP-7, applied under pre-emergence conditions at 375 grams per hectare, showed greater than 90% inhibition of barnyard grass and other monocot weeds. mdpi.com These compounds were also tested against dicotyledonous species like rape (Brassica campestris), demonstrating a spectrum of activity. mdpi.com

The primary mechanism of action for auxin-mimicking herbicides involves interaction with plant hormone receptors like the Transport Inhibitor Response 1 (TIR1) F-box protein. nih.gov Auxin binding to the TIR1 receptor facilitates the degradation of transcriptional repressors, leading to auxin-regulated gene expression and subsequent physiological effects. nih.gov However, for the herbicidal quinazolinone-phenoxypropionate derivatives discussed, the mode of action is suggested to be different. Evidence points towards the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid synthesis and membrane structure in gramineous plants. mdpi.commdpi.com Molecular docking studies and in-vivo ACCase activity evaluations support that these compounds may function as a new type of ACCase inhibitor. mdpi.commdpi.com

Antioxidant Activity

The quinazolin-4(3H)-one scaffold has been investigated for its antioxidant properties. The ability of compounds to scavenge free radicals is a key measure of antioxidant potential. Derivatives of 2-substituted quinazolin-4(3H)-ones have been evaluated using various methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov

Studies show that the antioxidant capacity is highly dependent on the nature and position of substituents on the quinazolinone core. nih.gov For 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl group on the phenyl ring is often required to confer antioxidant activity. nih.gov Certain derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only showed potent antioxidant effects but also exhibited metal-chelating properties. nih.gov The free-radical scavenging activity of these compounds is often attributed to their ability to donate a hydrogen radical, neutralizing reactive oxygen species. sapub.org

Compound Index

Antioxidant Capacity Assessments

Extensive literature searches for preclinical studies on the antioxidant capacity of the specific chemical compound this compound did not yield specific results. Scientific research on the antioxidant properties of quinazolinone derivatives has primarily focused on compounds with different substitution patterns, particularly those featuring hydroxyl and methoxy (B1213986) groups on a phenyl ring at the 2-position. These functional groups are generally considered crucial for conferring antioxidant activity.

Studies on various 2-substituted quinazolin-4(3H)-ones have utilized a range of antioxidant assays to evaluate their potential to scavenge free radicals and reduce oxidative stress. These assessments commonly include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method is widely used to determine the ability of a compound to act as a free radical scavenger by donating a hydrogen atom or an electron to the stable DPPH radical. sapub.orgorientjchem.org

Reducing Ability Assays: These assays measure the capacity of a compound to donate electrons, thereby reducing an oxidant. The transformation of Fe(III) to Fe(II) is a common indicator in these tests.

Nitric Oxide (NO) Scavenging Assay: This assay evaluates the ability of a compound to inhibit the production of nitric oxide radicals, which are implicated in various inflammatory and pathological processes. orientjchem.orgnih.gov

Hydrogen Peroxide (H₂O₂) Scavenging Assay: This method assesses the capacity of a compound to detoxify hydrogen peroxide, a reactive oxygen species that can lead to the formation of more harmful radicals. springernature.com

While these methodologies are standard for evaluating the antioxidant potential of quinazolinone derivatives, no published data from these assays could be found specifically for this compound. The existing body of research suggests that the antioxidant activity within this class of compounds is highly dependent on the nature and position of substituents on the aromatic rings. For instance, the presence of ortho or para hydroxyl groups on a 2-phenyl substituent significantly enhances antioxidant activity. nih.gov

Therefore, without direct experimental evaluation, the antioxidant capacity of this compound remains uncharacterized in the scientific literature. Further research would be necessary to perform DPPH, reducing ability, nitric oxide scavenging, and hydrogen peroxide scavenging assays on this specific compound to determine its antioxidant profile.

Structure Activity Relationship Sar and Computational Studies

Elucidation of SAR for Diverse Biological Activities

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For the quinazolinone class of molecules, SAR investigations have revealed that substitutions on the core heterocyclic system, the C-2 side chain, and the N-3 position can dramatically modulate their pharmacological profiles, which range from antimicrobial to anticancer and anticonvulsant effects.

The quinazolinone nucleus, composed of a benzene (B151609) ring (Ring 1) fused to a pyrimidinone ring (Ring 2), offers several positions for substitution that can significantly influence biological activity. crossref.org SAR studies have systematically explored variations on these rings, as well as on the phenyl ring of the N-3 substituent (often designated as Ring 3 in antibacterial contexts). crossref.org

For antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), modifications on Ring 1 have shown that small, electron-withdrawing groups are often favorable. For instance, the introduction of halogen atoms like chlorine or bromine at positions 6 and 8 of the quinazolinone core can enhance antimicrobial properties. nih.gov In a study focused on developing novel antibacterials targeting penicillin-binding protein 2a (PBP2a), it was found that certain substitutions on Ring 1 were critical for potency. crossref.orgresearchgate.net

The pyrimidinone ring (Ring 2) is also a key determinant of activity. The carbonyl group at C-4 is often crucial for interactions with biological targets, such as forming hydrogen bonds within enzyme active sites. mdpi.com The substitution at the C-2 position, in this case, the phenoxymethyl (B101242) group, is a primary modulator of activity and is discussed in the next section.

For anticancer activity, substitutions on the quinazolinone core have been shown to be important for kinase inhibition. For example, the placement of methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline (B50416) ring was found to be essential for cytotoxicity against the MCF-7 breast cancer cell line through inhibition of the EGFR pathway.

The table below summarizes the impact of various substitutions on the quinazolinone core on different biological activities.

| Position of Substitution | Substituent | Biological Activity | Effect | Reference |

| 6, 8 | Halogen (Cl, Br) | Antimicrobial | Enhanced activity | nih.gov |

| 6, 7 | Methoxy (-OCH₃) | Anticancer (Cytotoxicity) | Essential for activity against MCF-7 | |

| Ring 1 | Various | Antibacterial (anti-MRSA) | Modulates potency | crossref.org |

The 2-(phenoxymethyl) moiety is a critical pharmacophore that significantly influences the biological profile of the quinazolinone scaffold, particularly in the context of anticonvulsant activity. nih.govresearchgate.net Research into a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives has demonstrated that modifications on the phenoxy ring can lead to compounds with moderate to significant anticonvulsant effects, sometimes comparable to the standard drug diazepam. nih.gov

The nature and position of substituents on the phenyl ring of the phenoxymethyl group are key to modulating this activity. For example, the introduction of electron-withdrawing groups, such as chlorine atoms, has been explored. Compounds bearing 2-chlorophenoxy and 2,4-dichlorophenoxy groups at the C-2 position have been synthesized and evaluated. nih.gov The specific substitution pattern affects the molecule's electronic and steric properties, which in turn influences its ability to bind to relevant neurological targets, such as the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov

The following table details specific substitutions on the phenoxymethyl moiety and their observed anticonvulsant activity.

| Compound ID | Phenoxymethyl Substitution | N-3 Substitution | Anticonvulsant Activity | Reference |

| 4a | 2-Chlorophenoxy | Carboxamidine | Active | nih.gov |

| 4b | 2,4-Dichlorophenoxy | Carboxamidine | Active | nih.gov |

| 7b | 2-Chlorophenoxy | N-(2-chloroacetyl)amino | Moderate Activity | nih.gov |

The N-3 position of the quinazolinone ring is a highly significant site for chemical modification, and the nature of the substituent at this position plays a pivotal role in determining the compound's biological potency and selectivity. researchgate.net A wide variety of substituents, from simple alkyl or aryl groups to complex heterocyclic systems, have been introduced at N-3, leading to compounds with diverse pharmacological actions. mdpi.com

In the realm of anticancer agents, bulky substituents at the N-3 position have been found to be advantageous for targeting the hinge region of protein kinases like the epidermal growth factor receptor (EGFR). bohrium.com Attaching a substituted phenyl ring at this position is a common strategy, with the substitution pattern on this ring further tuning the inhibitory activity. bohrium.com

For antimicrobial applications, the presence of a substituted aromatic ring at position 3 is considered essential for activity. nih.gov Furthermore, linking heterocyclic moieties, such as five-membered rings, to the N-3 position has been shown to increase biological activity.

| N-3 Substituent Type | Target/Activity | Key Findings | Reference(s) |

| Substituted Phenyl | Anticancer (EGFR) | Bulky groups can target the kinase hinge region. | bohrium.com |

| Substituted Aromatic Ring | Antimicrobial | Essential for activity. | nih.gov |

| Heterocyclic Moieties | General Biological Activity | Can increase overall potency. | mdpi.com |

| Various Pharmacophores | Anticonvulsant (GABA-A) | Influences pharmacokinetics and potency. | mdpi.com |

Molecular Docking Investigations

Derivatives of the quinazolin-4(3H)-one scaffold have been investigated as inhibitors of several key metabolic enzymes. Molecular docking studies have been instrumental in elucidating the structural basis for their inhibitory activity.

Carbonic Anhydrases (CAs): Imines bearing a quinazolin-4(3H)-one moiety have shown inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). Docking studies revealed that these compounds can fit within the active site, with Ki values in the nanomolar range, comparable to the standard inhibitor Acetazolamide.

Cholinesterases (AChE and BChE): As potential treatments for Alzheimer's disease, quinazolinone derivatives have been evaluated as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). researchgate.netnih.gove-nps.or.krresearchgate.net Docking simulations indicate that these compounds can interact with key residues in the active sites of both enzymes. researchgate.netnih.gov For BChE, potent inhibitors showed favorable interactions with the active site, demonstrating a mixed-type inhibition pattern that suggests binding to both the catalytic active site and the peripheral anionic site. researchgate.net The docking scores for the most active compounds were calculated to be as low as -7.59 kcal/mol for BChE.

α-Glycosidase: This enzyme is a target for anti-diabetic drugs. Numerous studies have shown that quinazolin-4(3H)-one derivatives are potent α-glucosidase inhibitors, with some exhibiting significantly stronger activity than the reference drug acarbose. nih.govnih.gov Molecular docking has revealed that these inhibitors bind effectively to the enzyme's active site. nih.govresearchgate.netresearchgate.net For example, one highly potent derivative was found to be a competitive inhibitor, and docking studies confirmed its binding mode within the active site, explaining its strong inhibitory effect (IC₅₀ of 14.4 µM). nih.gov The binding energy for some derivatives has been calculated to be as favorable as -8.85 kcal/mol. researchgate.net

The following table summarizes the inhibitory and docking data for quinazolinone derivatives against these enzymes.

| Enzyme Target | Type of Derivative | Key Finding | Docking Score / Ki Value | Reference(s) |

| hCA I & II | Imines | Potent inhibition | Ki: 38.55–159.05 nM (hCA I) | |

| AChE | Imines, Diacetic acids | Potent inhibition | Ki: 4.20–26.10 nM | researchgate.net |

| BChE | Imines, Disubstituted | Potent & selective inhibition | Ki: 1.22–16.09 nM; IC₅₀: 0.52 µM | researchgate.netresearchgate.net |

| α-Glycosidase | Acetamides, Triazoles | Competitive inhibition, potent | IC₅₀: 14.4 µM; Binding Energy: -8.85 kcal/mol | nih.govresearchgate.net |

Molecular docking has also been pivotal in predicting how quinazolinone-based ligands bind to various cellular receptors, which is critical for their development as anticancer and antibacterial agents.

Epidermal Growth Factor Receptor (EGFR): Quinazolinone is a well-known scaffold for EGFR inhibitors used in cancer therapy. bohrium.com Docking studies have shown that these derivatives can bind to the ATP-binding site of the EGFR tyrosine kinase domain. nih.gov Interactions often include hydrogen bonds with key residues and hydrophobic interactions with residues like Leu820, Leu694, and Val702, which stabilize the ligand-receptor complex and contribute to potent inhibition. bohrium.com

Cyclin-Dependent Kinase 2 (CDK2): As a target for anticancer drugs, CDK2 has been studied in complex with quinazolin-4(3H)-one derivatives. Docking analyses have revealed significant interactions, including conventional hydrogen bonds with residues such as Leu83 and Asp86, and multiple pi-alkyl interactions with residues like Ala31, Ile10, and Leu134, suggesting these compounds can act as effective CDK2 inhibitors. researchgate.net

Penicillin-Binding Protein 2a (PBP2a): In the fight against MRSA, quinazolinones have emerged as a novel class of non-β-lactam antibiotics that target PBP2a. nih.gov Docking studies have been crucial in revealing a unique allosteric mechanism. mdpi.comnih.gov These compounds bind to an allosteric site on PBP2a, which induces a conformational change that opens the otherwise closed active site. nih.govnih.gov This allows β-lactam antibiotics, which are normally ineffective, to access and inhibit the enzyme. Docking simulations show the quinazolinone core forming hydrogen bonds with residues in the allosteric site. mdpi.com

Transport Inhibitor Response 1 (TIR1): The TIR1 protein is an auxin receptor primarily studied in plants. Currently, there is a lack of available research and molecular docking studies in the searched literature investigating the interaction between 2-(phenoxymethyl)-4(3H)-quinazolinone derivatives and the TIR1 receptor.

The table below outlines the predicted binding interactions for quinazolinone derivatives with these receptors.

| Receptor Target | Biological Role | Predicted Binding Mode / Key Interactions | Reference(s) |

| EGFR | Cancer | Binds to ATP-binding site; H-bonds and hydrophobic interactions with Leu820, Val702. | bohrium.com |

| CDK2 | Cancer | H-bonds with Leu83, Asp86; Pi-alkyl interactions with Ala31, Ile10. | researchgate.net |

| PBP2a | Bacterial Resistance (MRSA) | Binds to an allosteric site, inducing a conformational change to open the active site. | mdpi.comnih.govnih.gov |

Identification of Key Interacting Residues

Computational docking studies have been instrumental in identifying the key amino acid residues within the ATP-binding site of the epidermal growth factor receptor wild-type tyrosine kinase (EGFRwt-TK) that are crucial for the binding of quinazolinone-based inhibitors. While specific studies on this compound are not extensively detailed in the provided literature, the broader class of quinazolinone derivatives serves as a predictive model for its interaction.

Key interactions for potent EGFR inhibition by quinazolinone scaffolds often involve the formation of hydrogen bonds and hydrophobic interactions. For instance, the nitrogen at position 1 (N-1) of the quinazoline ring is a critical hydrogen bond acceptor, typically interacting with the backbone NH of a methionine residue. Additionally, the carbonyl group at position 4 can form hydrogen bonds, further stabilizing the ligand-receptor complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the stability and dynamics of ligand-enzyme complexes.

Characterization of Ligand-Enzyme Complex Stability

MD simulations have been employed to assess the stability of complexes formed between quinazolinone derivatives and their target enzymes. researchgate.netnih.gov The stability of these complexes is often evaluated by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the course of the simulation.

A stable ligand-enzyme complex is typically characterized by a low and converging RMSD value for both the protein and the ligand, indicating that the system has reached equilibrium and the ligand remains bound in a consistent conformation. researchgate.net For example, MD simulations of a quinazolinone derivative with EGFR have shown stable RMSD values, suggesting a stable binding mode. researchgate.net

RMSF analysis provides information about the flexibility of different regions of the protein. Residues in the binding site that interact with the ligand are expected to show reduced fluctuations upon ligand binding, indicating a stabilization of these residues. Such analyses have confirmed the stable interaction of quinazolinone derivatives within the binding pockets of various cancer-related targets. researchgate.net

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational techniques that have revolutionized the process of drug discovery by enabling the rapid screening of large libraries of compounds and the design of novel molecules with desired biological activities.

High-Throughput Virtual Screening for Target Binding

High-throughput virtual screening (HTVS) has been successfully used to identify 4(3H)-quinazolinone derivatives as potential inhibitors of various therapeutic targets. One notable example is the screening for inhibitors of Penicillin-Binding Protein 2a (PBP2a), an enzyme that confers methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.gov

In such screening campaigns, large compound libraries are computationally docked into the active site of the target protein. longdom.org The compounds are then ranked based on their predicted binding affinity, and the top-ranking candidates are selected for further experimental validation. This approach has led to the discovery of quinazolinone-based compounds with promising antibacterial activity against MRSA. nih.govresearchgate.net The quinazolinone scaffold has been identified as a non-β-lactam inhibitor of PBPs, highlighting its potential in combating antibiotic resistance. nih.gov

Computational Approaches in Lead Compound Discovery

Computational approaches are integral to the discovery of lead compounds, which are promising starting points for drug development. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are used to design and optimize new derivatives with improved potency and selectivity. researchgate.netfrontiersin.org

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of novel, unsynthesized molecules. researchgate.netfrontiersin.org Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new compounds that fit the pharmacophore.

Through these computational strategies, novel quinazolinone derivatives have been designed and synthesized as inhibitors of various targets, including kinases and other enzymes implicated in diseases like cancer. rsc.orgnih.gov The iterative cycle of computational design, chemical synthesis, and biological evaluation accelerates the process of lead optimization and the development of new therapeutic agents.

Future Directions and Research Perspectives

Optimization Strategies for Enhanced Potency and Selectivity

The development of 2-(phenoxymethyl)-4(3H)-quinazolinone derivatives with improved potency and selectivity is a key area for future research. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues. Key optimization strategies will involve modifications at various positions of the quinazolinone core and the phenoxymethyl (B101242) substituent.

Systematic modifications of the phenoxy ring, such as the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, and para positions, could significantly influence the compound's interaction with biological targets. Furthermore, exploring a diverse range of substituents on the quinazolinone nucleus itself is a viable strategy. For instance, the incorporation of different functional groups at the 6, 7, and 8-positions could modulate the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

A successful example of optimizing a similar quinazolinone core involved the synthesis of N-substituted derivatives to improve pharmacokinetic properties for anti-SARS-CoV-2 activity. nih.govnih.gov This approach of modifying the core structure to enhance in vivo performance could be directly applicable to this compound.

| Modification Strategy | Rationale | Potential Outcome |

| Substitution on the phenoxy ring | Modulate electronic and steric properties for improved target binding. | Increased potency and selectivity. |

| Substitution on the quinazolinone core | Enhance pharmacokinetic properties (absorption, distribution, metabolism, excretion). | Improved bioavailability and in vivo efficacy. |